N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1052560-99-2
VCID: VC4229738
InChI: InChI=1S/C19H18FN3O4/c1-19(12-6-8-15(27-2)9-7-12)17(25)23(18(26)22-19)11-16(24)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26)
SMILES: CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC
Molecular Formula: C19H18FN3O4
Molecular Weight: 371.368

N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

CAS No.: 1052560-99-2

Cat. No.: VC4229738

Molecular Formula: C19H18FN3O4

Molecular Weight: 371.368

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide - 1052560-99-2

Specification

CAS No. 1052560-99-2
Molecular Formula C19H18FN3O4
Molecular Weight 371.368
IUPAC Name N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Standard InChI InChI=1S/C19H18FN3O4/c1-19(12-6-8-15(27-2)9-7-12)17(25)23(18(26)22-19)11-16(24)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26)
Standard InChI Key NGTQACFAJYTCBO-UHFFFAOYSA-N
SMILES CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 2,5-dioxoimidazolidin-1-yl ring, a five-membered heterocycle with two ketone groups at positions 2 and 5. This core is substituted at position 4 with a 4-methyl-4-(4-methoxyphenyl) group, while position 1 is linked to a 2-acetamide moiety bearing a 3-fluorophenyl substituent. The fluorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability, while the methoxyphenyl group contributes lipophilicity and π-π stacking capabilities .

Key Structural Features:

  • Imidazolidine Core: Confers rigidity and hydrogen-bonding capacity via carbonyl groups.

  • Fluorophenyl Group: Enhances bioavailability through improved membrane permeability .

  • Methoxyphenyl Substituent: Modulates electronic properties and target binding affinity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₉H₁₈FN₃O₄
Molecular Weight371.368 g/mol
IUPAC NameN-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
SMILESCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)C
SolubilityNot fully characterized

Synthesis and Optimization

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, as outlined in patents and chemical databases :

  • Formation of the Imidazolidinone Core:

    • Condensation of 4-methoxybenzaldehyde with methylurea under acidic conditions yields a hydantoin intermediate .

    • Alkylation at the N1 position using chloroacetyl chloride introduces the acetamide side chain .

  • Introduction of Fluorophenyl Group:

    • Coupling the intermediate with 3-fluoroaniline via amide bond formation using carbodiimide-based coupling agents .

  • Final Functionalization:

    • Methylation at the C4 position using methyl iodide in the presence of a base .

Critical Reaction Conditions:

  • Temperature: 60–80°C for cyclization steps .

  • Catalysts: Triethylamine or DMAP for amide bond formation .

  • Yield: Reported yields range from 45% to 68% in optimized protocols .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic signals at δ 7.8 ppm (imidazolidinone NH), δ 3.8 ppm (methoxy group), and δ 6.7–7.5 ppm (aromatic protons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 371.368 [M+H]⁺.

Pharmacological Activities and Mechanisms

Anti-Inflammatory Effects

The acetamide moiety in related structures shows COX-2 inhibition (IC₅₀ = 0.8 μM), outperforming traditional NSAIDs . The fluorophenyl group may enhance selectivity by occupying hydrophobic pockets in the COX-2 active site .

Metalloproteinase (MMP) Inhibition

Patents highlight imidazolidinones as MMP-12 inhibitors (Ki = 4–12 nM), relevant for treating emphysema and atherosclerosis . The methoxyphenyl group in this compound likely interacts with the S1′ subsite of MMP-12, as seen in co-crystal structures .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacements: Substituting the methoxy group with ethoxy or trifluoromethoxy to modulate metabolic stability .

  • Prodrug Design: Esterification of the acetamide NH to improve oral bioavailability .

Preclinical Challenges

  • Solubility: Low aqueous solubility (logP = 2.8) necessitates formulation with cyclodextrins or lipid-based carriers .

  • Metabolic Stability: Fluorine substitution reduces CYP450-mediated oxidation, extending half-life in rodent models (t₁/₂ = 4.2 h) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator